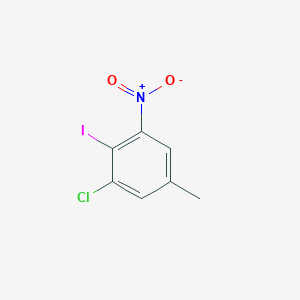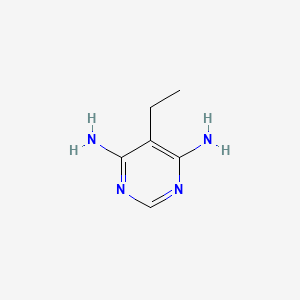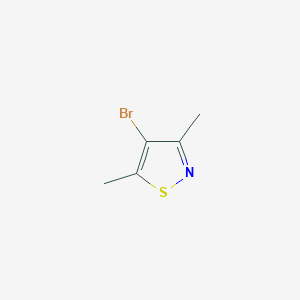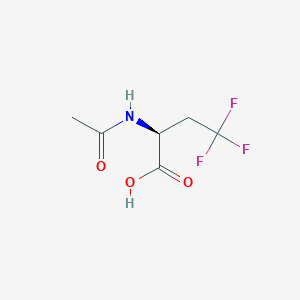
1-Chloro-2-iodo-5-methyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 1-Chloro-2-iodo-5-methyl-3-aminobenzene.
Carboxylic Acid Derivatives: Oxidation of the methyl group produces 1-Chloro-2-iodo-5-nitrobenzoic acid.
Applications De Recherche Scientifique
1-Chloro-2-iodo-5-methyl-3-nitrobenzene finds applications in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring influences its reactivity and interaction with nucleophiles. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield biologically active products.
Comparaison Avec Des Composés Similaires
1-Chloro-2-iodo-5-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Chloro-2-iodo-3-nitrobenzene: Differently substituted, leading to variations in chemical behavior and uses.
1-Chloro-2-iodo-5-methyl-4-nitrobenzene: Positional isomer with distinct properties.
Uniqueness: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. Its combination of halogens, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C7H5ClINO2 |
|---|---|
Poids moléculaire |
297.48 g/mol |
Nom IUPAC |
1-chloro-2-iodo-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5ClINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |
Clé InChI |
NBUQAZOZZHQVDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[3,2-d]pyrimidine-2-methanamine](/img/structure/B12848418.png)



![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)






